Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide is a heterocyclic organic compound featuring an oxazole ring substituted with a 3-fluorophenyl group and two methyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromo-1-(3-fluorophenyl)ethanone can react with acetamide under basic conditions to form the oxazole ring.
Methylation: The 4 and 5 positions of the oxazole ring can be methylated using methyl iodide in the presence of a strong base like sodium hydride.
Oxidation: The final step involves the oxidation of the oxazole ring to introduce the oxide functionality. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex oxazole derivatives.
Reduction: Reduction reactions can be used to remove the oxide functionality, reverting the compound to its non-oxidized form.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized oxazole derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential neuroprotective properties.
Materials Science: The unique electronic properties of the oxazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of oxazole derivatives with various biomolecules.
Mechanism of Action
The mechanism by which Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in neurological pathways, potentially modulating their activity. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound without the fluorophenyl and methyl substitutions.
2-(3-Fluorophenyl)oxazole: Lacks the methyl groups at the 4 and 5 positions.
4,5-Dimethyloxazole: Lacks the fluorophenyl group.
Uniqueness
Oxazole,2-(3-fluorophenyl)-4,5-dimethyl-,3-oxide is unique due to the combination of the fluorophenyl group and the methyl substitutions, which confer distinct electronic and steric properties. These modifications can enhance its stability, reactivity, and potential biological activity compared to its simpler analogs.
Properties
IUPAC Name |
2-(3-fluorophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-8(2)15-11(13(7)14)9-4-3-5-10(12)6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXXXHXSYAYZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.